molecular formula C16H11NO2 B3951733 4,5-diphenyl-1H-pyrrole-2,3-dione CAS No. 79680-43-6

4,5-diphenyl-1H-pyrrole-2,3-dione

Cat. No.: B3951733
CAS No.: 79680-43-6
M. Wt: 249.26 g/mol
InChI Key: LOHZJEYURJJPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diphenyl-1H-pyrrole-2,3-dione is a heterocyclic compound characterized by a pyrrole ring substituted with two phenyl groups at positions 4 and 5, and two carbonyl groups at positions 2 and 3. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-1H-pyrrole-2,3-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with benzil in the presence of an acid catalyst, leading to the formation of the desired pyrrole-dione structure. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-1H-pyrrole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed:

    Oxidation: Quinonoid derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4,5-Diphenyl-1H-pyrrole-2,3-dione has diverse applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of dyes, pigments, and polymers, where its unique reactivity contributes to the development of new materials.

Mechanism of Action

The mechanism of action of 4,5-diphenyl-1H-pyrrole-2,3-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound’s carbonyl groups can form hydrogen bonds with active site residues, while the phenyl rings can engage in π-π interactions with aromatic amino acids. These interactions modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

    4,5-Diaroyl-1H-pyrrole-2,3-diones: These compounds have similar structural features but differ in the nature of the aroyl substituents.

    Pyrrolo[3,2-b]pyrrole-1,4-diones: These derivatives have a fused pyrrole ring system, offering different reactivity and applications.

Uniqueness: 4,5-Diphenyl-1H-pyrrole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules with tailored properties for various applications.

Properties

IUPAC Name

4,5-diphenyl-1H-pyrrole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-15-13(11-7-3-1-4-8-11)14(17-16(15)19)12-9-5-2-6-10-12/h1-10H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHZJEYURJJPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387694
Record name 4,5-diphenyl-1H-pyrrole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79680-43-6
Record name 4,5-diphenyl-1H-pyrrole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-diphenyl-1H-pyrrole-2,3-dione
Reactant of Route 2
4,5-diphenyl-1H-pyrrole-2,3-dione
Reactant of Route 3
4,5-diphenyl-1H-pyrrole-2,3-dione
Reactant of Route 4
4,5-diphenyl-1H-pyrrole-2,3-dione
Reactant of Route 5
4,5-diphenyl-1H-pyrrole-2,3-dione
Reactant of Route 6
4,5-diphenyl-1H-pyrrole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.